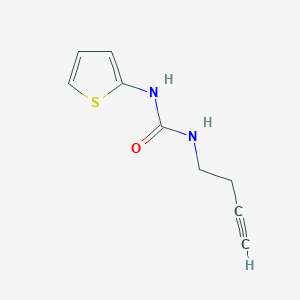![molecular formula C22H28N2O3S B6495916 N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941955-47-1](/img/structure/B6495916.png)
N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide, commonly referred to as DMPP, is an organic compound of nitrogen, carbon, oxygen, and sulfur. It is synthetically produced and is used as a research chemical in various scientific applications. DMPP has been studied for its biochemical and physiological effects on living organisms and its potential efficacy as a drug.
Applications De Recherche Scientifique
DMPP has been studied for its potential applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the effects of various drugs on the immune system.
Mécanisme D'action
The mechanism of action of DMPP is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in order to induce various physiological effects.
Biochemical and Physiological Effects
DMPP has been studied for its potential biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning it can reduce anxiety. It has also been found to have an anticonvulsant effect, meaning it can reduce the severity of seizures. It has also been found to have an anti-inflammatory effect, meaning it can reduce inflammation. Additionally, it has been found to have an antidepressant effect, meaning it can reduce symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMPP in laboratory experiments include its relatively low toxicity and its ability to interact with various receptors in the body. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The limitations of using DMPP in laboratory experiments include its relatively short half-life, meaning it is not suitable for long-term studies, and its potential to interact with other drugs, meaning it may not be suitable for studies involving multiple drugs.
Orientations Futures
Potential future directions for the use of DMPP in scientific research include further investigations into its potential therapeutic effects, its potential interactions with other drugs, and its potential use as a research tool for drug development. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, such as anxiety and depression. Finally, further research could be conducted into its potential use in the treatment of other medical conditions, such as inflammation and cancer.
Méthodes De Synthèse
DMPP is synthesized through the reaction of 2,4-dimethylphenyl isocyanate and 1-(4-methylbenzenesulfonyl)piperidine. This reaction is done in a solvent such as dimethylformamide in the presence of a base such as potassium carbonate. The reaction is allowed to proceed for several hours, during which time the product is formed. The product is then purified by column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-20(11-8-16)28(26,27)24-13-5-4-6-19(24)15-22(25)23-21-12-9-17(2)14-18(21)3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISGHVMACOLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}pyridine-3-sulfonamide](/img/structure/B6495865.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6495867.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclopentanecarboxamide](/img/structure/B6495876.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495888.png)
![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B6495902.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)